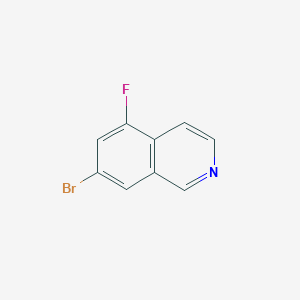

7-Bromo-5-fluoroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-5-fluoroisoquinoline is a compound with the molecular formula C9H5BrFN . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as this compound, has been greatly developed over the past decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H .Chemical Reactions Analysis

Fluorinated isoquinolines, such as this compound, have unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . The chemical reactions involving these compounds are usually classified into three categories: the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 226.05 .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

- Antibacterial Agent Development: 7-Bromo-5-fluoroisoquinoline derivatives have been explored for their potential in creating new antibacterial agents. For instance, the compound 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids synthesized using this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones (Hayashi et al., 2002).

Antiplasmodial Activity

- Plasmodium Falciparum Research: Research on 7-substituted 4-aminoquinolines, including 7-bromo derivatives, has shown effectiveness against both chloroquine-susceptible and -resistant Plasmodium falciparum, a parasite responsible for malaria. This indicates potential applications in antimalarial drug development (De et al., 1998).

Chemical Synthesis

- Intermediate in PI3K/mTOR Inhibitors: this compound derivatives serve as intermediates in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer treatment strategies. These compounds facilitate the synthesis of quinoline inhibitors, showing the broad applicability of this compound in medicinal chemistry (Lei et al., 2015).

Cancer Research

- Anticancer Potential: Certain derivatives of this compound have been evaluated for their anticancer properties. For example, 6-bromo-5-nitroquinoline, a related compound, exhibited significant antiproliferative activity in various cancer cell lines (Köprülü et al., 2018).

Photochemistry and Protecting Groups

- Photolabile Protecting Group: A derivative, 8-bromo-7-hydroxyquinoline, has been synthesized and used as a photolabile protecting group for carboxylic acids. This demonstrates the role of brominated quinolines in photochemistry and their potential in biological applications (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 7-Bromo-5-fluoroisoquinoline indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Orientations Futures

Fluorinated isoquinolines, such as 7-Bromo-5-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics and potential applications in pharmaceuticals and materials . Future research may focus on further developing synthetic methodologies for these compounds and exploring their applications .

Mécanisme D'action

Target of Action

It is known that fluorinated isoquinolines, a group to which this compound belongs, are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .

Mode of Action

Fluorinated isoquinolines have been synthesized and studied for their unique characteristics such as biological activities . The introduction of fluorine atoms often causes unique bioactivities .

Biochemical Pathways

Fluorinated isoquinolines are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar fluorinated compounds have been studied . These studies suggest that the introduction of fluorine atoms can often lead to unique bioactivities, which may impact the ADME properties of the compound .

Result of Action

Fluorinated isoquinolines, a group to which this compound belongs, are known to exhibit various bioactivities . These bioactivities suggest that the compound may have significant molecular and cellular effects.

Action Environment

The reach regulation aims to improve the protection of human health and the environment from the risks that can be posed by chemicals . This suggests that environmental factors could potentially influence the action of 7-Bromo-5-fluoroisoquinoline.

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary, but they often result in unique bioactivities .

Cellular Effects

Fluorinated isoquinolines are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

7-bromo-5-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQAENYHQVGXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B3010738.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)